5-Bromo-1-methyl-1H-pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole family, characterized by a bromine atom at the 5th position, a methyl group at the 1st position, and a hydroxyl group at the 3rd position of the pyrazole ring. This compound is significant in organic synthesis and medicinal chemistry due to its versatile applications, including serving as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural features contribute to its biochemical properties and interactions with biological systems .
This compound can be synthesized from various precursors, primarily through reactions involving 1-methyl-1H-pyrazole derivatives. It falls under the classification of pyrazoles, which are known for their diverse biological activities and utility in drug development.
The synthesis of 5-bromo-1-methyl-1H-pyrazol-3-ol can be achieved through several methods:
These methods highlight the versatility and complexity involved in synthesizing this compound, emphasizing the need for careful control of reaction conditions.
The molecular formula for 5-bromo-1-methyl-1H-pyrazol-3-ol is C₄H₅BrN₂O, with a molecular weight of approximately 178.00 g/mol.
5-Bromo-1-methyl-1H-pyrazol-3-ol participates in various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: This compound can undergo oxidation to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction processes can yield different reduced products, expanding its application potential .
Reagents commonly used for these reactions include:
The mechanism of action of 5-bromo-1-methyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets, often acting as an inhibitor or modulator of enzymes or receptors. For instance, it has been shown to inhibit enzymes involved in inflammation and cancer progression. The compound's ability to influence cellular signaling pathways highlights its potential therapeutic applications .
5-Bromo-1-methyl-1H-pyrazol-3-ol typically appears as a white to off-white crystalline solid. It has a melting point that varies depending on purity but generally falls within the range expected for similar pyrazole derivatives.
The chemical properties include:
Relevant data indicate that this compound exhibits notable reactivity due to the presence of both halogen and hydroxyl functional groups, allowing for diverse chemical transformations .
5-Bromo-1-methyl-1H-pyrazol-3-ol finds significant applications in scientific research:
Pharmaceutical Development: It serves as an intermediate in synthesizing various bioactive compounds, including those targeting inflammatory diseases and cancers.
Agrochemical Applications: The compound is utilized in developing herbicides and other agrochemicals due to its efficacy against specific biological targets .
X-ray crystallographic studies of structurally related pyrazole compounds reveal critical insights into the molecular geometry and packing behavior of 5-bromo-1-methyl-1H-pyrazol-3-ol derivatives. While direct crystal data for the title compound is limited in the search results, analysis of closely related brominated pyrazoles indicates distinctive structural features. The molecular conformation is significantly influenced by the bromine substituent at the pyrazole C-5 position, which imposes steric and electronic effects on bond angles and dihedral arrangements. In solid-state configurations, these derivatives typically form planar pyrazole rings with characteristic intermolecular hydrogen bonding involving the N-2 nitrogen or the hydroxyl oxygen, creating dimeric units or extended chains that stabilize the crystal lattice [3] [7].
Crystallographic investigations of 1-phenyl-1H-pyrazol-3-ol analogs demonstrate that these compounds consistently adopt the enol tautomeric form in the solid state, forming centrosymmetric dimers through strong O-H···N hydrogen bonds between the hydroxyl group (O-H) and the pyridine-like nitrogen (N-2) of adjacent molecules. The hydrogen bond distances in such dimers typically range between 2.70-2.85 Å, creating robust eight-membered rings that govern crystal packing behavior. Similar hydrogen bonding patterns are anticipated for 5-bromo-1-methyl-1H-pyrazol-3-ol based on structural analogy [3] [10].
Table 1: Characteristic Crystallographic Parameters for Pyrazole Derivatives
Compound | Space Group | Bond Length (C-Br) (Å) | Hydrogen Bonding (Å) | Reference |
---|---|---|---|---|
5-Bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde | P1̄ | 1.90 | N-H···O = 2.85 | [10] |
1-Phenyl-1H-pyrazol-3-ol | P2₁/c | N/A | O-H···N = 2.70 | [3] |
5-Bromo-1-methylpyrazol-4-ol | Not reported | Not reported | Not reported | [9] |
Comprehensive spectroscopic profiling provides definitive identification of 5-bromo-1-methyl-1H-pyrazol-3-ol and distinguishes it from positional isomers. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive patterns: In chloroform-d (CDCl₃), the compound exhibits characteristic ¹H-NMR signals at approximately δ 2.5-3.0 ppm for the methyl protons (N-CH₃), a downfield-shifted hydroxyl proton (variable, concentration-dependent), and aromatic protons between δ 5.5-6.0 ppm for the pyrazole ring. ¹³C-NMR spectra display the brominated carbon (C-5) at approximately δ 95-100 ppm, while C-3 appears significantly deshielded (δ 145-155 ppm) due to the hydroxyl group's electron-withdrawing effect. The methyl carbon resonates near δ 35-40 ppm [1] [3].
Infrared spectroscopy confirms the presence of hydroxyl functionality through a broad O-H stretching vibration (3200-3500 cm⁻¹) and characteristic C-Br absorption at 650-750 cm⁻¹. The absence of a carbonyl stretch (1660-1750 cm⁻¹) provides crucial evidence for the dominance of the enol tautomer in solid-state and nonpolar environments. Mass spectrometry (EI-MS) of the compound shows a molecular ion cluster at m/z 176.97 [M]⁺ with characteristic isotopic patterns confirming the presence of bromine (1:1 ratio for M⁺ and M+2⁺). Major fragmentation pathways include loss of the hydroxyl radical (m/z 159.98) and cleavage of the C-Br bond (m/z 97.04) [1] [2] [5].
5-Bromo-1-methyl-1H-pyrazol-3-ol exhibits fascinating tautomeric equilibrium between the enol (1-methyl-1H-pyrazol-3-ol) and keto (1-methyl-1,2-dihydro-3H-pyrazol-3-one) forms, with the equilibrium position exquisitely sensitive to environmental conditions. In nonpolar solvents (CDCl₃, benzene) and the solid state, the enol tautomer predominates, stabilized by intramolecular hydrogen bonding and resonance delocalization of oxygen lone pairs into the heteroaromatic system. The bromine substituent at C-5 further stabilizes the enol form through electron-withdrawing effects that enhance the ring's π-deficiency, favoring the hydroxyl configuration over the NH form. This preference has been unambiguously confirmed through ¹⁵N-NMR studies of analogous compounds, which show distinct chemical shifts for the "pyridine-like" N-2 (δ 240-260 ppm) and "pyrrole-like" N-1 (δ 190-200 ppm) atoms, with a substantial Δδ of approximately 50 ppm that is characteristic of the enol form [3] [7].
Dramatic solvent-induced tautomeric shifts occur in polar aprotic media like DMSO-d₆, where the keto form gains significant population. This shift is attributed to disruption of intramolecular hydrogen bonding by solvent interactions and enhanced solvation of the carbonyl group in the keto configuration. Computational studies of related systems indicate that the enol form is more stable by approximately 5-8 kJ/mol in the gas phase, but this energy difference diminishes substantially in polar environments. Natural Bond Orbital (NBO) analyses reveal significant charge redistribution in the enol form, with the oxygen atom carrying substantial negative charge (-0.45 to -0.50 e) that is delocalized into the π-system, while the bromine maintains considerable positive character (+0.30 to +0.35 e) due to its electron-withdrawing nature [3] [7].
Table 2: Tautomeric Equilibrium of 5-Bromo-1-methyl-1H-pyrazol-3-ol in Different Environments
Environment | Dominant Tautomer | Key Evidence | Hydrogen Bonding Pattern |
---|---|---|---|
Solid state | Enol (OH form) | X-ray diffraction | Dimeric O-H···N chains |
CDCl₃/C₆D₆ | Enol (OH form) | ¹⁵N-NMR Δδ ≈ 50 ppm | Dimeric via O-H···N |
DMSO-d₆ | Keto-enol mixture | ¹⁵N-NMR shift of N-2 | Monomeric, solvent-solute H-bonding |
Water | Keto form | UV-Vis spectral shifts | Solvent-solute H-bonding |
Critical distinctions emerge when comparing 5-bromo-1-methyl-1H-pyrazol-3-ol with its isomeric counterparts, particularly regarding electronic distribution, hydrogen bonding capacity, and physicochemical properties. Positional isomerism significantly impacts tautomeric behavior: While the 3-ol derivative predominantly exists in the enol form, the 4-ol isomer (5-bromo-1-methyl-1H-pyrazol-4-ol, CAS not reported) exhibits greater keto character due to reduced aromatic stabilization in the enol configuration. The C-4 hydroxy group cannot participate in the same resonance with ring nitrogen atoms as the C-3 substituted isomer, resulting in diminished enol stability [7] [9].
Functionalization at the 3-position versus the 4-position creates distinct electronic environments. The 3-hydroxy group in the title compound engages in resonance with the adjacent N-2 atom, creating a pseudo-six-membered ring in the enol form that enhances stability. In contrast, the 4-hydroxy group lacks this direct conjugation pathway, resulting in different electronic properties. This distinction is quantifiable through dipole moment calculations: The 3-ol isomer exhibits a dipole of approximately 4.5 D in chloroform, while the 4-ol isomer shows a significantly higher dipole (>5.5 D) due to reduced charge delocalization [7] [9].
Structural isomerism also profoundly influences supramolecular arrangements. The title compound readily forms dimeric structures through O-H···N hydrogen bonds between the hydroxyl group and the "pyridine-like" N-2 atom of adjacent molecules. Conversely, the regioisomeric compound (5-bromo-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine, CID 103098706) displays different hydrogen bonding patterns due to its triazole moiety, capable of acting as both hydrogen bond donor and acceptor. This compound forms extended chains rather than discrete dimers, significantly altering its solid-state properties and solubility behavior [4] [8] [9].
Table 3: Comparison of Key Properties with Structural Isomers
Property | 5-Bromo-1-methyl-1H-pyrazol-3-ol | 5-Bromo-1-methyl-1H-pyrazol-4-ol | 5-Bromo-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine |
---|---|---|---|
Molecular Formula | C₄H₅BrN₂O | C₄H₅BrN₂O | C₇H₉BrN₆ |
Melting Point | Not reported | Not reported | Not reported |
Dominant Tautomer | Enol (OH) | Keto (NH) | Amino form |
Hydrogen Bond Donors | 1 | 1 | 2 |
Hydrogen Bond Acceptors | 2 | 2 | 4 |
LogP (calc.) | 1.02 | 0.89 | 0.75 |
Characteristic H-bonding | O-H···N dimeric | N-H···O chains | N-H···N chains |
Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine provides a strategic precursor for 5-bromo-1-methyl-1H-pyrazol-3-ol through diazotization and hydrolysis sequences. The amine derivative (CAS# 89088-55-1) is commercially available and can be transformed into the corresponding alcohol via diazotization with sodium nitrite under acidic conditions followed by gentle heating of the diazonium intermediate. This transformation proceeds through the diazonium salt, which undergoes hydrolysis to yield the hydroxy compound. Alternative pathways include cyclocondensation of appropriately substituted hydrazines with brominated β-keto esters or α-haloketones, though these routes often produce isomeric mixtures requiring chromatographic separation [1] [5] [6].
The bromine substituent at C-5 provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling diverse structural elaboration. Suzuki-Miyaura coupling with arylboronic acids efficiently generates 5-aryl derivatives, while Buchwald-Hartwig amination installs amino substituents at this position. The hydroxyl group at C-3 participates in Williamson ether synthesis and esterification, though its phenolic character is weaker than conventional phenols due to electron delocalization into the heterocyclic ring. Selective O-alkylation requires careful optimization to avoid competing N-alkylation, typically employing silver or cesium salts to generate the alkoxide before alkyl halide addition [2] [6] [8].
Oxidation studies reveal distinct behavior: The hydroxyl group resists conventional oxidation to carbonyls but undergoes radical coupling to form dimeric species. Electrophilic substitution occurs preferentially at C-4 when this position is unsubstituted, though the bromine substituent deactivates the ring toward further electrophilic attack. Nucleophilic displacement of the bromine requires activating groups or elevated temperatures except with strong nucleophiles like azide or cyanide. These reactivity patterns establish 5-bromo-1-methyl-1H-pyrazol-3-ol as a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials [2] [6] [8].
Although detailed pharmacological studies fall outside this structural characterization focus, 5-bromo-1-methyl-1H-pyrazol-3-ol serves as a crucial scaffold in medicinal chemistry. The compound's bioisosteric relationship with phenolic compounds and its ability to participate in hydrogen bonding make it valuable for designing enzyme inhibitors. Structural analogs have demonstrated significant antibacterial activity against New Delhi metallo-β-lactamase-1 (NDM-1) producing pathogens when incorporated into pyrazole amide architectures. Specifically, Suzuki-coupled derivatives of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide show enhanced activity against NDM-1-positive Acinetobacter baumannii and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) reaching clinically relevant levels [6].
Molecular docking studies of pyrazole-3-ol derivatives reveal favorable binding interactions with bacterial enzymes, particularly through coordination of the hydroxyl oxygen to zinc ions in metallo-β-lactamase active sites. The bromine substituent enhances membrane permeability through lipophilicity modulation, while the pyrazole nitrogen atoms participate in key hydrogen bonding interactions with active site residues. These interactions have spurred research into 5-bromo-1-methyl-1H-pyrazol-3-ol derivatives as potential treatments for antibiotic-resistant infections [6].
In materials science, the compound serves as a precursor for metal-organic frameworks (MOFs) and coordination polymers. The nitrogen and oxygen atoms readily coordinate to transition metals like copper, nickel, and palladium, forming complexes with interesting magnetic and catalytic properties. Bromine substitution enables further functionalization through cross-coupling reactions, allowing tuning of electronic properties for optoelectronic applications. These diverse applications highlight the compound's significance beyond pharmaceutical contexts [7] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3